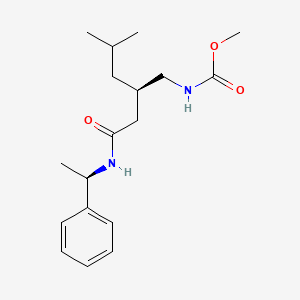
Pregabalin carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Pregabalin
Pregabalin carbamate is a key intermediate in the synthesis of Pregabalin . The synthesis involves a Mannich-type reaction on isobutylmalonic acid and ring-closing metathesis (RCM) of tert-butyl acryloyl(4-methyl-2-methylenepentyl)carbamate . This approach leads to a convenient synthesis of 3-(aminomethyl)-5-methylhexanoic acid (pregabalin) .
Drug Design and Medicinal Chemistry
The carbamate group, which is present in Pregabalin carbamate, plays a key role in drug design and medicinal chemistry . Carbamates are widely utilized as a peptide bond surrogate due to their chemical stability and capability to permeate cell membranes . They also have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .
Prodrug Design
Carbamates, including Pregabalin carbamate, have been manipulated for use in the design of prodrugs . This is done to achieve first-pass and systemic hydrolytic stability .
Agricultural Chemicals
Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .
Chemical and Paint Industry
Carbamates serve a very important role in the chemical and paint industry as starting materials, intermediates, and solvents .
Organic Synthesis and Peptide Chemistry
Organic carbamates, like Pregabalin carbamate, serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Mechanism of Action
Target of Action
Pregabalin carbamate, also known as methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate, primarily targets the α2δ-1 and α2δ-2 subunits of voltage-activated calcium channels . These subunits are auxiliary components of the high voltage-activated calcium channels and are expressed in neurons as well as heart and skeletal muscle tissue .
Mode of Action
Pregabalin carbamate interacts with its targets by binding to the α2δ-1 and α2δ-2 subunits . This binding inhibits cellular calcium influx, thereby attenuating neurotransmission .
Biochemical Pathways
The binding of pregabalin to the α2δ subunits inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide . This action reduces hyperexcitation in ascending pain pathways .
Pharmacokinetics
Pregabalin is rapidly absorbed after oral ingestion, with a bioavailability of ≥90% . Its absorption and entry into the CNS are dependent on active transport via the L-type amino acid transporter 1 . The pharmacokinetic properties of pregabalin are dose proportional .
Result of Action
The result of pregabalin’s action is the suppression of seizures and the management of pain . By controlling neuronal hyperexcitability, pregabalin demonstrates clear efficacy in pain management .
Action Environment
The action, efficacy, and stability of pregabalin can be influenced by environmental factors. For instance, the presence of food can affect the pharmacokinetic properties of pregabalin . Furthermore, the bioavailability of pregabalin can be affected by the fat or caloric content of an accompanying meal .
Safety and Hazards
properties
IUPAC Name |
methyl N-[(2R)-4-methyl-2-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]pentyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21)/t14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWKLUPDGNLYIW-HUUCEWRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(C)C)CNC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)
